5-Ethoxycarbonyl-2'-deoxycytidine 5-Ethoxycarbonyl-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.: 1210427-55-6
VCID: VC2809066
InChI: InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1
SMILES: CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Molecular Formula: C12H17N3O6
Molecular Weight: 299.28 g/mol

5-Ethoxycarbonyl-2'-deoxycytidine

CAS No.: 1210427-55-6

Cat. No.: VC2809066

Molecular Formula: C12H17N3O6

Molecular Weight: 299.28 g/mol

* For research use only. Not for human or veterinary use.

5-Ethoxycarbonyl-2'-deoxycytidine - 1210427-55-6

Specification

CAS No. 1210427-55-6
Molecular Formula C12H17N3O6
Molecular Weight 299.28 g/mol
IUPAC Name ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1
Standard InChI Key QHUBWBLYAVILJG-DJLDLDEBSA-N
Isomeric SMILES CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
SMILES CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Canonical SMILES CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Introduction

Chemical Structure and Properties

Molecular Structure

5-Ethoxycarbonyl-2'-deoxycytidine consists of a cytosine base with an ethoxycarbonyl group at the 5-position, linked to a 2'-deoxyribose sugar. The molecular formula would likely be C12H17N3O6, representing:

  • Cytosine base (C4H4N3O)

  • 2'-deoxyribose sugar (C5H9O3)

  • Ethoxycarbonyl group (C3H5O2)

  • Minus one oxygen atom at the glycosidic bond

PropertyEstimated ValueBasis for Estimation
Physical FormWhite to off-white powderCommon for nucleoside analogs
SolubilityLikely soluble in DMSO, DMF; moderately soluble in waterBased on similar nucleosides
UV Absorption~260-290 nmSimilar to 5-Ethynyl-2'-deoxycytidine (λmax 292 nm)
Storage ConditionsStore at 2-8°C, protect from lightStandard for nucleoside derivatives

The ester group in 5-Ethoxycarbonyl-2'-deoxycytidine would likely influence its solubility profile, potentially increasing lipophilicity compared to unmodified 2'-deoxycytidine, while possibly decreasing water solubility relative to the parent compound.

Synthesis and Preparation Methods

Purification Considerations

Purification of nucleoside analogs typically involves:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • HPLC purification for analytical grade material

These methods would likely be applicable to 5-Ethoxycarbonyl-2'-deoxycytidine, with specific conditions optimized for its unique physicochemical properties.

Comparison with Related Nucleoside Analogs

Functional Group Effects

The ethoxycarbonyl group (-COOC2H5) at the 5-position would likely confer several distinct properties:

  • Increased molecular weight and size compared to unmodified cytidine

  • Enhanced lipophilicity due to the ethyl component

  • Potential for hydrogen bonding through the carbonyl group

  • Susceptibility to enzymatic hydrolysis of the ester bond

  • Different electronic distribution in the cytosine ring system

These properties would influence how 5-Ethoxycarbonyl-2'-deoxycytidine interacts with biological systems, including enzyme recognition, cellular uptake, and metabolic processing.

CompoundExtracellular FormIntracellular MetabolitesReference
GS-9131Phosphonoamidate prodrugGS-9148, GS-9148-MP, GS-9148-DP
5-Ethoxycarbonyl-2'-deoxycytidine (hypothetical)Ester prodrugDeesterified form, phosphorylated metabolites-

Metabolism and Pharmacokinetic Considerations

Cellular Uptake Considerations

The ethoxycarbonyl modification would likely affect cellular uptake and distribution. Nucleoside transporters are typically involved in the cellular uptake of nucleoside analogs, but the increased lipophilicity from the ethoxycarbonyl group might also allow for some passive diffusion across cell membranes. This could potentially affect the compound's distribution profile and target tissue accumulation.

Research Gaps and Future Directions

Current Limitations in Research

The apparent scarcity of specific information on 5-Ethoxycarbonyl-2'-deoxycytidine in the scientific literature suggests several research gaps:

  • Comprehensive characterization of physical and chemical properties

  • Efficient synthetic routes and optimization

  • Detailed biological activity profiling

  • Metabolic studies to determine cellular processing

  • Structure-activity relationship studies comparing with other 5-modified cytidine derivatives

Future Research Opportunities

Future research on 5-Ethoxycarbonyl-2'-deoxycytidine could explore:

  • Development of improved synthetic methods

  • Investigation of potential antiviral or anticancer activities

  • Exploration as a prodrug for targeted nucleoside delivery

  • Applications in nucleic acid research and diagnostics

  • Comparative studies with other 5-substituted cytidine derivatives to establish structure-activity relationships

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